iodomethane;9H-pyrido[3,4-b]indole
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Overview
Description
Iodomethane;9H-pyrido[3,4-b]indole, also known as β-Carboline or Norharman, is a heterocyclic aromatic organic compound. It is a member of the β-carboline family, which consists of a pyridine ring fused to an indole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the use of dihydrofuran and hydrazone intermediates, which are then subjected to column chromatography for purification .
Industrial Production Methods
Industrial production of 9H-pyrido[3,4-b]indole typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, ensuring the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
9H-pyrido[3,4-b]indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: N-alkylation and N-acylation reactions are common, often using alkyl halides or acyl chlorides as reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and interaction with DNA.
Medicine: Investigated for its potential neuroprotective and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter metabolism. Additionally, it can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Harmine: Another β-carboline derivative with similar neuroprotective properties.
Harmaline: Known for its psychoactive effects and use in traditional medicine.
Norharmane: Structurally similar and shares many biological activities
Uniqueness
9H-pyrido[3,4-b]indole is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H11IN2 |
---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
iodomethane;9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H8N2.CH3I/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;1-2/h1-7,13H;1H3 |
InChI Key |
UESJCVAINSREHL-UHFFFAOYSA-N |
Canonical SMILES |
CI.C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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